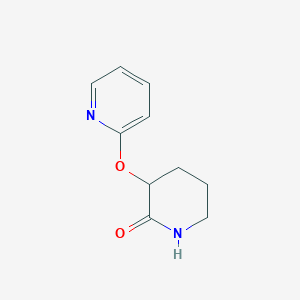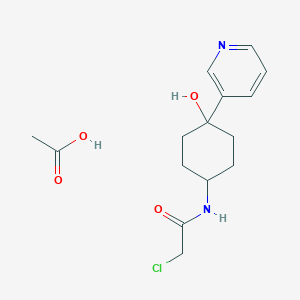
3-(Pyridin-2-yloxy)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyridin-2-yloxy)piperidin-2-one” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .Chemical Reactions Analysis
Piperidines play a significant role in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Structural Analysis
3-(Pyridin-2-yloxy)piperidin-2-one and related compounds have been explored in various synthetic and structural analyses. Studies include the development of new synthesis methods for related compounds, such as 3-(pyrrolidin-1-yl)piperidine, highlighting their importance in medicinal chemistry due to their rigid diamine structure (Smaliy et al., 2011). Crystal structure analysis of similar compounds, such as 2H-pyrazolo[4,3-c]pyridine derivatives, provides insights into their molecular conformations and interactions (Karthikeyan et al., 2010).
Volumetric Properties in Aqueous Solutions
Research on the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, including 3-(hydroxymethyl)piperidine, offers valuable information about their behavior in different temperature conditions, crucial for understanding their potential applications in various environments (Kul et al., 2013).
Novel Compound Synthesis
The synthesis of novel compounds, like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using this compound or related structures as starting materials, has been explored. Such studies highlight the versatility and potential for creating diverse chemical entities for various applications (Wu Feng, 2011).
Tautomerism and Structural Studies
Investigations into the tautomeric structures of compounds related to this compound, like hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, reveal complex chemical behaviors that are significant for understanding their potential in drug design and other scientific applications (Buzykin et al., 2014).
Functionalized Pyridines Synthesis
Functionalized pyridines are crucial in various chemical and pharmaceutical applications. Research on the synthesis of such compounds using this compound or related structures demonstrates the compound's role in generating valuable derivatives for different scientific and industrial uses (Azzouz et al., 2006).
Mechanism of Action
While the specific mechanism of action for “3-(Pyridin-2-yloxy)piperidin-2-one” is not mentioned in the retrieved papers, piperidine derivatives are known to have various pharmacological activities . They are used in the design of drugs and have applications in more than twenty classes of pharmaceuticals .
Future Directions
properties
IUPAC Name |
3-pyridin-2-yloxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10-8(4-3-7-12-10)14-9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKXHHYZPSLJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)
![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)
methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)
![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)